Cas no 868375-08-0 (N-(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide)

N-(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide structure
868375-08-0 structure
Product Name:N-(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide
CAS No:868375-08-0
MF:C17H14F2N2O2S
MW:348.367069721222
CID:6130780
PubChem ID:2151083
Update Time:2025-07-22

N-(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide Chemical and Physical Properties

Names and Identifiers

    • N-(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide
    • WLDRNHYCPVQSIN-JZJYNLBNSA-N
    • N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
    • (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
    • AKOS024611158
    • N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide
    • F1814-1649
    • 868375-08-0
    • Inchi: 1S/C17H14F2N2O2S/c1-21-16-13(19)9-11(18)10-14(16)24-17(21)20-15(22)7-8-23-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3/b20-17+
    • InChI Key: WLDRNHYCPVQSIN-LVZFUZTISA-N
    • SMILES: C(/N=C1\N(C)C2=C(F)C=C(F)C=C2S\1)(=O)CCOC1=CC=CC=C1

Computed Properties

  • Exact Mass: 348.07440519g/mol
  • Monoisotopic Mass: 348.07440519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 67.2Ų

N-(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide Pricemore >>

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N-(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide Related Literature

Additional information on N-(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide

Comprehensive Analysis of N-(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide (CAS No. 868375-08-0)

The compound N-(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide (CAS No. 868375-08-0) is a specialized organic molecule with a unique structural framework. Its benzothiazole core, combined with difluoro and phenoxy substituents, makes it a subject of interest in pharmaceutical and agrochemical research. The Z-configuration of the imine bond further enhances its stereochemical specificity, which is critical for binding interactions in biological systems.

Recent trends in drug discovery and agrochemical development have highlighted the importance of heterocyclic compounds like this one. Researchers are particularly interested in its potential as a bioactive scaffold due to its electron-withdrawing fluorine atoms and lipophilic phenoxy group. These features are often associated with improved metabolic stability and target affinity, addressing common challenges in modern small-molecule therapeutics.

The synthesis of N-(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide typically involves multi-step reactions, including condensation and cyclization strategies. Its CAS No. 868375-08-0 serves as a unique identifier in chemical databases, facilitating global collaboration. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry are essential for confirming its purity and structural integrity.

In the context of sustainable chemistry, this compound aligns with the growing demand for fluorinated building blocks that minimize environmental impact. The incorporation of difluoro groups is a strategic choice to balance reactivity and stability, a topic frequently searched in green chemistry forums. Additionally, its potential applications in crop protection resonate with current discussions on food security and precision agriculture.

From a mechanistic perspective, the benzothiazole moiety in this compound is known to interact with various enzyme active sites, making it a candidate for inhibitor design. Computational studies, including molecular docking, are often employed to predict its binding modes. These approaches are highly relevant to AI-driven drug discovery, a trending topic in scientific literature and online searches.

Regulatory and safety assessments of CAS No. 868375-08-0 emphasize its compatibility with industrial standards. While not classified as hazardous, proper handling protocols are recommended to ensure workplace safety. This aligns with broader industry focus on ESG compliance and responsible innovation.

In summary, N-(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide represents a versatile chemical entity with cross-disciplinary relevance. Its structural features and potential applications make it a compelling case study for researchers exploring next-generation functional materials and targeted therapies.

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